[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium (larkspurs). It is toxic to animals, with the acute toxicity varying with species . It has been explored as a possible therapeutic agent for the treatment of spastic paralysis, and it has shown insecticidal properties . Methyllycaconitine perchlorate is a potent antagonist for α7-containing neuronal nicotinic receptors .
Synthesis Analysis
The synthesis of Methyllycaconitine has been a subject of research for many years. Early research focused on identifying and characterizing the properties of methyllycaconitine as one of the principal toxins in larkspurs responsible for livestock poisoning in North America . A tricyclic intermediate of methyllycaconitine, possessing the ABE-carbocycle skeleton and 2-methylsuccinimido-benzoate ester important for biological activity, has been synthesized utilizing a tandem Michael addition-Mannich reaction sequence .Molecular Structure Analysis
The complete molecular structure for MLA, correct in all but one detail, was first published by Kuzovkov and Platonova in 1959 . This structure was accepted as correct until the early 1980s when the research groups of Pelletier and of Edwards and Przybylska independently corrected the stereochemistry of the methoxy group at C-1 from the β- to α- configuration .Wissenschaftliche Forschungsanwendungen
Methyllycaconitine (MLA) is a highly potent and specific antagonist for alpha-bungarotoxin-sensitive neuronal nicotinic acetylcholine receptors (nAChR) and is used as a neurochemical probe in neuroscience research (Alkondon, Pereira, Wonnacott, & Albuquerque, 1992).
MLA is effective as a radioligand for labeling α7-type neuronal nicotinic acetylcholine receptors, useful for characterizing these receptors and exploring their distribution in various brain regions (Davies et al., 1999).
It serves as a selective probe for neuronal α‐bungarotoxin binding sites, offering insight into the structural and functional properties of the neuronal protein (Ward et al., 1990).
Studies on MLA and its analogues have shown promising results in creating nicotinic receptor subtype‐specific compounds, potentially useful for pharmacological applications (Bryant et al., 2002).
MLA is used for studying the properties of neuronal nicotinic alpha 7 receptors in Xenopus oocytes, providing crucial insights into the receptor's functioning and potential drug interactions (Palma, Bertrand, Binzoni, & Bertrand, 1996).
An HPLC assay for MLA has been developed, enhancing the capability to study its structure-activity relationship and its use as a neurochemical probe (Coates et al., 1995).
MLA's effects have been investigated in combination with other receptor agonists, shedding light on its complex pharmacological properties and potential toxicity in livestock (Green, Welch, Cook, & Gardner, 2011).
The process of isolating MLA from Delphinium has been studied, providing a methodology for its purification and further research applications (Coates et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
Despite the low level of evidence, perchlorates could be considered in specific forms of thyroid disorders, including iodine-induced hyperthyroidism and thyroid storm . New methods, approaches, and techniques should be developed for chemical and toxicological analysis to improve its quality and safety .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.ClHO4/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;2-1(3,4)5/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;(H,2,3,4,5)/t19-,21?,22+,24-,25-,27+,28-,29?,30+,33?,34-,35+,36?,37-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZKVKDMEVSTEU-KJEAEDRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.OCl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34C2[C@H]([C@](C31)([C@]5(C[C@@H](C6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.OCl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51ClN2O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.